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molecular formula C12H11BrN2O B8377511 5-Bromo-2-(3-methoxyphenyl)pyridin-3-amine

5-Bromo-2-(3-methoxyphenyl)pyridin-3-amine

Cat. No. B8377511
M. Wt: 279.13 g/mol
InChI Key: RMTKRHLDCWGVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

To a stirred mixture of 5-bromo-2-(3-methoxyphenyl)-3-nitropyridine (0.19 g, 0.61 mmol) in EtOAc (10 mL) was added tin(II) chloride dihydrate (0.70 g, 3.10 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 70° C. After 23 h, the reaction was cooled to rt and diluted with ethyl acetate, then washed with 1M NaOH, water, and brine. After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The beige solid was identified as mostly 5-bromo-2-(3-methoxyphenyl)pyridin-3-amine. 1H NMR (400 MHz, CDCl3) δ ppm 7.99 (1H, quin, J=1.6 Hz), 7.30 (1H, m), 7.12 (2H, m), 6.87 (1H, m), 3.96 (2H, br. s.), 3.72 (3H, t, J=1.4 Hz).
Name
5-bromo-2-(3-methoxyphenyl)-3-nitropyridine
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:16]([O-])=O)[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)=[N:6][CH:7]=1.O.O.[Sn](Cl)Cl>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
5-bromo-2-(3-methoxyphenyl)-3-nitropyridine
Quantity
0.19 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C1=CC(=CC=C1)OC)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition of the reducing agent
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to rt
WASH
Type
WASH
Details
washed with 1M NaOH, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate and filtration
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
BrC=1C=C(C(=NC1)C1=CC(=CC=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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